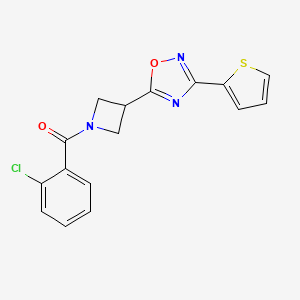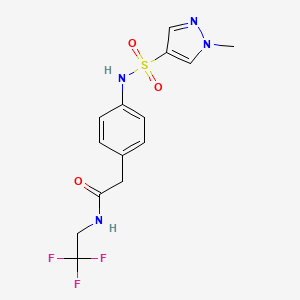![molecular formula C22H24N2O3 B2394686 chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2109581-43-1](/img/structure/B2394686.png)
chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chroman-2-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound is a derivative of the bicyclic compound, azabicyclooctane, which is commonly used as a scaffold for the development of drugs targeting the central nervous system.
Applications De Recherche Scientifique
Stereoselective Synthesis of Potent PI3 Kinase Inhibitors
Research has been conducted on the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, such as the PKI-179. This involves complex organic syntheses, including stereospecific hydroboration and oxidation-reduction sequences, to achieve desired stereochemistry critical for biological activity. Such studies underscore the importance of precise stereochemical control in the synthesis of pharmacologically relevant compounds (Zecheng Chen et al., 2010).
Development of Heterocyclic Moieties
Research on 3-hydroxy-4-pyrones as precursors for the synthesis of highly functionalized 8-azabicyclo[3.2.1]octanes reveals the potential for creating diverse natural and non-natural tropane alkaloids. These synthetic pathways provide insights into the versatility of heterocyclic frameworks for drug development and other applications (Antonio Rumbo et al., 1996).
Synthesis of Chromone Derivatives
The synthesis of chromone derivatives through reactions involving chromone-3-carbaldehyde and α-amino acids, leading to the formation of pyrroles and pyridines, indicates the potential for generating structurally diverse compounds with varied biological activities. These synthetic strategies are relevant for the design and development of new therapeutic agents (A. G. Figueiredo et al., 2007).
Catalytic Activities and Structural Analysis
Studies on the catalytic and structural properties of complexes formed with heterocyclic compounds underscore the importance of these molecules in catalysis and material science. For example, the synthesis and characterization of complexes with pentadentate bipyridine-pyridine-based ligands demonstrate their photocatalytic activities in water reduction, highlighting the utility of heterocyclic compounds in environmental and synthetic chemistry applications (C. Bachmann et al., 2013).
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-22(21-8-5-15-3-1-2-4-20(15)27-21)24-16-6-7-17(24)14-19(13-16)26-18-9-11-23-12-10-18/h1-4,9-12,16-17,19,21H,5-8,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVMJBWIYPWENP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3CCC4=CC=CC=C4O3)OC5=CC=NC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394603.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2394605.png)
![N-cyclohexyl-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2394606.png)
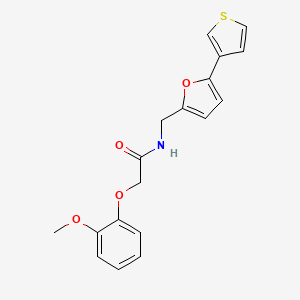
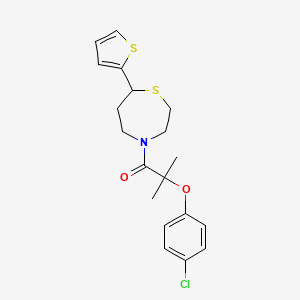
![8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2394610.png)
![N-[4-chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2394611.png)
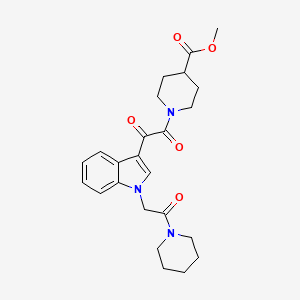
![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2394620.png)

